4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 6-position and a benzonitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an α-bromoketone, followed by iodination. A common method includes:
Condensation Reaction: The reaction between 2-aminopyridine and an α-bromoketone under microwave irradiation in a solvent-free and catalyst-free environment.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the imidazo[1,2-a]pyridine core.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can modify the functional groups present on the molecule.
Wissenschaftliche Forschungsanwendungen
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral, antibacterial, and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and photophysical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The iodine atom and the benzonitrile group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile, but without the iodine and benzonitrile groups.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A related compound with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to the presence of the iodine atom and the benzonitrile group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C14H8IN3 |
---|---|
Molekulargewicht |
345.14 g/mol |
IUPAC-Name |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8IN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H |
InChI-Schlüssel |
QLKFVZYGKIIIPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.